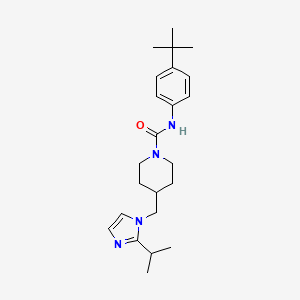
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one, also known as FGIN-1-27, is a synthetic compound that has been used extensively in scientific research. It is a potent and selective agonist at the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.
Mechanism of Action
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of the receptor in response to the binding of glutamate. It binds to a site on the receptor that is distinct from the glutamate binding site and increases the affinity and efficacy of glutamate binding. This results in the activation of downstream signaling pathways that lead to various physiological and pathological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific system and context in which it is used. It has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, and to affect synaptic plasticity and neuronal excitability. It has also been shown to have anti-inflammatory and neuroprotective effects, and to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one has several advantages for lab experiments, including its high potency and selectivity for mGluR5, its ability to cross the blood-brain barrier, and its availability as a commercially synthesized compound. However, it also has some limitations, including its relatively short half-life and the need for specialized equipment and techniques to study its effects in vivo.
Future Directions
There are several future directions for research on (R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one and its effects on mGluR5 signaling. One area of interest is the role of mGluR5 in addiction and substance abuse, and the potential of this compound as a therapeutic agent for these conditions. Another area of interest is the interaction between mGluR5 and other neurotransmitter systems, such as the endocannabinoid system, and the potential for this compound to modulate these interactions. Finally, there is ongoing research on the development of new and improved mGluR5 agonists and allosteric modulators, including this compound derivatives, that may have enhanced potency, selectivity, and pharmacokinetic properties.
Synthesis Methods
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one can be synthesized using a multi-step process that involves the reaction of 6-fluoro-1-indanone with isopropylmagnesium bromide, followed by reduction with sodium borohydride and cyclization with trifluoroacetic acid. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
(R)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one has been used extensively in scientific research to study the function of mGluR5 in various physiological and pathological processes, including addiction, anxiety, depression, pain, and neurodegenerative diseases. It has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, and to affect synaptic plasticity and neuronal excitability.
properties
IUPAC Name |
(1R)-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO/c1-8(2)13-11-5-4-10(14)7-9(11)3-6-12(13)15/h4-5,7-8,13H,3,6H2,1-2H3/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGWMPOIXJTKLT-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)CCC2=C1C=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)CCC2=C1C=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2357743.png)

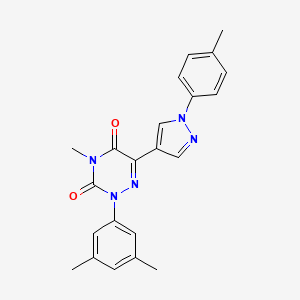
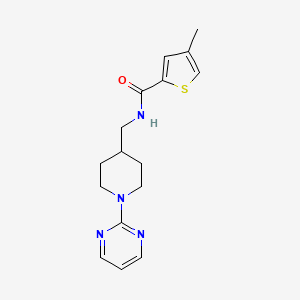
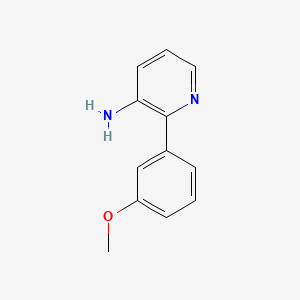
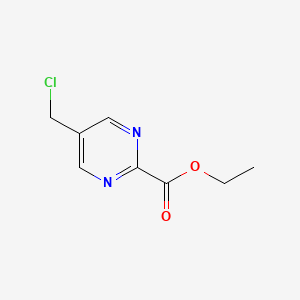



![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2357756.png)
![2-(1H-indol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2357758.png)
